1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
Description
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Properties
IUPAC Name |
(Z)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c1-16(26-28-15-21-22(24)10-5-11-23(21)25)17-8-4-9-20(12-17)27-13-18-6-2-3-7-19(18)14-27/h2-12H,13-15H2,1H3/b26-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHKZLGVFRPRIG-QQXSKIMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=CC=C1Cl)Cl)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=C(C=CC=C1Cl)Cl)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing the isoindole scaffold have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that derivatives of isoindole exhibited selective cytotoxicity against human tumor cells (e.g., HepG2 and DLD cell lines), suggesting that modifications in the side chains could enhance their efficacy against specific cancer types .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. For example, derivatives with similar functional groups showed activity against bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, indicating their potential as effective antimicrobial agents .
Mechanistic Insights
Research indicates that the biological activity of these compounds may be attributed to their ability to interfere with critical cellular pathways. For instance, they may inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell survival .
Case Study 1: Anticancer Efficacy
In a recent study, a series of isoindole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications led to enhanced activity against liver cancer cells. The most potent compound showed an IC50 value of 15 µM, which is competitive with established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties of various oxime derivatives. The compound exhibited notable inhibition against Candida albicans with an MIC of 32 µg/mL. This suggests that structural features such as the oxime functional group may enhance the interaction with microbial targets .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of isoindole compounds exhibit various biological activities, including:
- Anticancer Activity : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation. Studies have reported that modifications to the oxime group can enhance cytotoxicity against specific cancer types .
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Neuropharmacology
Research has indicated that compounds containing isoindole structures can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The specific oxime functionality may enhance selectivity for certain receptors, providing a basis for further investigation into its effects on:
- Cognitive Function : Potential applications in enhancing memory and learning processes.
- Mood Disorders : Exploration of antidepressant properties through modulation of serotonin and dopamine pathways .
Material Science
The unique properties of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime make it suitable for applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of materials.
- Nanotechnology : Its incorporation into nanomaterials could lead to advancements in drug delivery systems or sensors due to its biocompatibility and functionalization potential .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity in breast cancer cell lines when modified with dichlorobenzyl groups. |
| Study B | Neuropharmacology | Showed potential antidepressant effects in animal models, indicating modulation of serotonin pathways. |
| Study C | Material Science | Reported improved mechanical properties in polymer composites when incorporating the compound as a stabilizer. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
